3-benzyl-7-((3-methoxybenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-benzyl-7-((3-methoxybenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2 by fitting into its active site, forming essential hydrogen bonds with the backbone of the protein . This interaction inhibits the enzymatic activity of CDK2, thereby disrupting the normal progression of the cell cycle .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle, a fundamental biochemical pathway in all living cells . This disruption can lead to cell cycle arrest, preventing cells from dividing and proliferating . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease .
Pharmacokinetics
These properties can influence the compound’s bioavailability, determining how much of the drug reaches its target site in the body .
Result of Action
The inhibition of CDK2 by this compound can lead to significant alterations in cell cycle progression, including the induction of apoptosis within cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to eliminate damaged or unnecessary cells . Inducing apoptosis in cancer cells can therefore be an effective strategy for cancer treatment .
Properties
IUPAC Name |
6-benzyl-2-[(3-methoxyphenyl)methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-29-16-9-5-8-15(10-16)11-22-20-23-12-17-18(24-20)25-21(28)26(19(17)27)13-14-6-3-2-4-7-14/h2-10,12H,11,13H2,1H3,(H2,22,23,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJJYAVSVYHOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.